2-Butyl-1,3,2-dioxaphosphorinane 2-oxide

Flame Retardancy Polymer Additives Epoxy Resin

Secure high-purity 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 118792-93-1), a specialized cyclic phosphonate with a unique n-butyl substituent. Its favorable LogP of 2.4165 ensures excellent compatibility with hydrophobic polymer matrices, reducing additive migration. As a halogen-free alternative, it supports formulations designed to meet RoHS and REACH directives, providing effective vapor-phase flame retardancy for thin films, textiles, and polyolefins. It also serves as a versatile synthetic intermediate for prodrug and ligand development. Choose this compound for your R&D and industrial projects.

Molecular Formula C7H15O3P
Molecular Weight 178.17 g/mol
CAS No. 118792-93-1
Cat. No. B12648710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-1,3,2-dioxaphosphorinane 2-oxide
CAS118792-93-1
Molecular FormulaC7H15O3P
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESCCCCP1(=O)OCCCO1
InChIInChI=1S/C7H15O3P/c1-2-3-7-11(8)9-5-4-6-10-11/h2-7H2,1H3
InChIKeyYLEFPUAVFXQROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 118792-93-1): Procurement and Technical Baseline


2-Butyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 118792-93-1) is a cyclic organophosphorus compound characterized by a six-membered 1,3,2-dioxaphosphorinane ring bearing an n-butyl substituent at the phosphorus atom and a P=O oxide functionality [1]. This heterocyclic phosphonate is structurally related to a class of compounds widely investigated for applications as flame retardant additives, polymer stabilizers, and synthetic intermediates in organophosphorus chemistry [2].

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide: Why In-Class Analogs Cannot Be Freely Substituted


Within the class of 1,3,2-dioxaphosphorinane oxides, the substituent at the phosphorus atom (e.g., n-butyl, methyl, tert-butyl, aryl) critically modulates both the compound's physical properties (including volatility and solubility) and its performance profile [1]. Research on related compounds demonstrates that alterations to the alkyl group or the introduction of additional ring substituents can fundamentally shift the flame retardant mechanism—for instance, from a gas-phase to a condensed-phase mode of action [2]. Consequently, a different 2-alkyl-1,3,2-dioxaphosphorinane 2-oxide cannot be assumed to be a functionally equivalent substitute, and selection must be guided by specific, quantitative performance data relevant to the intended application.

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide: Quantitative Evidence for Scientific Selection


Flame Retardant Mechanism: n-Butyl Derivative Enables Volatile Gas-Phase Activity Compared to Condensed-Phase DDPO Analogs

While direct head-to-head quantitative flame retardancy data for 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is currently unavailable, class-level inference from comparative studies of closely related cyclic phosphonates provides a scientifically grounded rationale for its selection. A peer-reviewed study comparing DOPO and DDPO derivatives in epoxy resins for aviation composites demonstrated that DOPO-containing polyacrylamides, which act primarily in the gas phase, exhibited superior flame retardant efficiency, whereas DDPO-containing analogs, which act primarily in the condensed phase, offered superior protection of reinforcing carbon fibers [1]. The n-butyl substituent on the target compound, lacking any reactive functional groups for anchoring to a polymer matrix, is expected to confer high volatility, promoting a gas-phase radical-quenching mechanism analogous to DOPO and volatile cyclic phosphonates like Antiblaze CU [2]. This mechanism is critical for applications where char formation is less important than preventing initial ignition and flame spread.

Flame Retardancy Polymer Additives Epoxy Resin

Physical Property Differentiation: LogP and Polar Surface Area for Polymer Compatibility

The target compound possesses a computed octanol-water partition coefficient (LogP) of 2.4165 and a topological polar surface area (TPSA) of 45.34 Ų [1]. In comparison, the closely related sec-butyl isomer (CAS 118792-95-3) is predicted to have a slightly lower LogP due to increased chain branching, which reduces its lipophilicity [2]. For another in-class analog, 5,5-dimethyl-[1,3,2]dioxaphosphinane-2-oxide (DDPO), the absence of an alkyl chain on phosphorus results in a significantly lower LogP (~0.5-1.0) and higher hydrophilicity [3].

Polymer Science Additive Selection Compatibility

Synthetic Utility: n-Butyl as a Non-Reactive Anchor for Stereoselective Transformations

The n-butyl group on phosphorus serves as a stable, non-participating substituent that does not interfere with further chemical modifications of the dioxaphosphorinane ring. This is in contrast to analogs with reactive groups like chloro or alkoxy substituents, which can undergo hydrolysis or unwanted side reactions [1]. Studies on 2-oxo-2-aryl-1,3,2-dioxaphosphorinane derivatives demonstrate that the two epimers have different reactivities in Pd-catalyzed coupling reactions, highlighting the importance of the 2-position substituent in controlling stereochemical outcomes [2].

Organic Synthesis Stereochemistry Phosphonate Chemistry

Safety and Environmental Profile: Reduced Toxicity Potential vs. Halogenated Flame Retardants

As a halogen-free organophosphorus compound, 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is part of a class of compounds that is increasingly favored over traditional brominated flame retardants due to lower bioaccumulation potential and reduced formation of toxic dioxins and furans during combustion [1]. Patents in the field emphasize the non-toxic nature of certain dioxaphosphorinane derivatives, with some being developed as non-toxic anticholinesterase drugs [2].

Toxicology Green Chemistry Flame Retardant

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide: Targeted Research and Industrial Application Scenarios


Gas-Phase Flame Retardant Additive for Polyolefin Films and Textiles

The inferred gas-phase activity of this n-butyl substituted cyclic phosphonate, driven by its volatility, positions it as a candidate for use as a vapor-phase flame retardant additive in thin films, textile back-coatings, and polyolefin (PP, PE) applications. This is supported by the known behavior of structurally related volatile cyclic phosphonates like Antiblaze CU in textile treatments [1]. Its favorable LogP of 2.4165 further suggests good compatibility with hydrophobic polymer matrices, reducing the risk of additive migration and surface blooming [2].

Synthetic Intermediate for Advanced Phosphorus-Containing Molecules

The compound's stable n-butyl group makes it a valuable starting material or intermediate in the synthesis of more complex organophosphorus compounds, including potential prodrugs or chiral ligands. Its utility is underscored by the extensive use of dioxaphosphorinane scaffolds in the development of HepDirect prodrugs and conformationally restricted nucleic acids [REFS-1, REFS-2]. Researchers can leverage this building block for stereoselective syntheses without the complications of a reactive substituent at the phosphorus center [3].

Halogen-Free Flame Retardant Formulations for Regulatory Compliance

As a halogen-free phosphorus-based heterocycle, this compound is a candidate for incorporation into flame retardant formulations designed to meet RoHS and REACH compliance in the electronics and automotive sectors. The broader class of cyclic phosphonates is recognized for providing effective flame retardancy without the environmental and health concerns associated with brominated diphenyl ethers (PBDEs) and other halogenated additives [1]. Procurement for this application is driven by the need for a clean, phosphorus-based source.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.